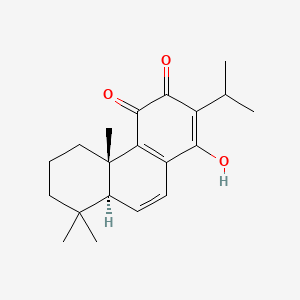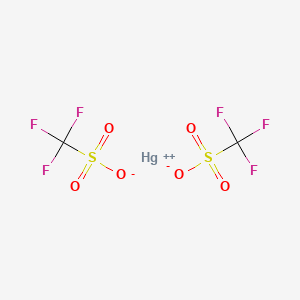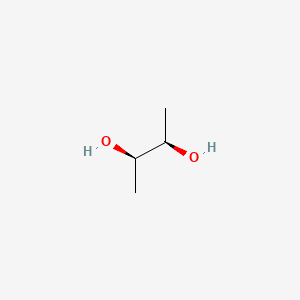
(2R,3R)-butane-2,3-diol
概述
描述
(R,R)-2,3-Butanediol is a chiral diol with the molecular formula C4H10O2. It is one of the stereoisomers of 2,3-butanediol, which exists in three forms: (2R,3R)-butane-2,3-diol, (S,S)-2,3-butanediol, and meso-2,3-butanediol. This compound is of significant interest due to its applications in various fields, including chemistry, biology, medicine, and industry.
作用机制
Target of Action
The primary target of (2R,3R)-butane-2,3-diol, also known as (2R,3R)-(-)-2,3-Butanediol or (R,R)-2,3-butanediol, is the bacterium Staphylococcus aureus . This bacterium is a major foodborne pathogen that leads to various diseases due to its biofilm and virulence factors .
Mode of Action
This compound interacts with Staphylococcus aureus by inhibiting the formation of biofilm and reducing the virulence of the bacterium . It has been shown to cause a collapse in the biofilm architecture and a decrease in the viability of biofilm cells .
Biochemical Pathways
The compound affects various biochemical pathways in Staphylococcus aureus. Many downregulated genes and proteins related to surface proteins were involved in biofilm formation, including clumping factor A (ClfA), iron-regulated surface determinants (IsdA, IsdB, and IsdC), fibrinogen-binding proteins (FnbA, FnbB), and serine protease . Additionally, it regulated a wide range of genes and proteins enriched in bacterial pathogenesis, cell envelope, amino acid metabolism, purine and pyrimidine metabolism, and pyruvate metabolism .
Result of Action
The result of the action of this compound is the significant reduction in the virulence and biofilm formation of Staphylococcus aureus, leading to a decrease in the bacterium’s ability to cause diseases .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the production of this compound by engineered Pichia pastoris was shown to be efficient, suggesting that the compound’s action, efficacy, and stability can be influenced by the microbial environment .
准备方法
Synthetic Routes and Reaction Conditions
(R,R)-2,3-Butanediol can be synthesized through several methods. One common approach is the microbial fermentation of carbohydrates using specific strains of bacteria such as Klebsiella pneumoniae and Bacillus polymyxa. The fermentation process involves the conversion of sugars like glucose and xylose into (2R,3R)-butane-2,3-diol under anaerobic conditions.
Another synthetic route involves the chemical reduction of diacetyl (2,3-butanedione) using reducing agents such as sodium borohydride or catalytic hydrogenation. The reaction conditions typically include a solvent like ethanol or water and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound often employs large-scale fermentation processes. The fermentation broth is subjected to downstream processing, including filtration, distillation, and crystallization, to isolate and purify the compound. The choice of microbial strain, fermentation conditions, and purification techniques are optimized to achieve high yields and purity.
化学反应分析
Types of Reactions
(R,R)-2,3-Butanediol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Oxidation: (R,R)-2,3-Butanediol can be oxidized to diacetyl (2,3-butanedione) using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to butane-2,3-diol using reducing agents like lithium aluminum hydride.
Substitution: (R,R)-2,3-Butanediol can undergo substitution reactions with halogens to form halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Diacetyl (2,3-butanedione)
Reduction: Butane-2,3-diol
Substitution: Halogenated 2,3-butanediol derivatives
科学研究应用
(R,R)-2,3-Butanediol has a wide range of scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound serves as a precursor for the biosynthesis of various natural products and secondary metabolites.
Medicine: (R,R)-2,3-Butanediol is investigated for its potential therapeutic properties, including its role as an antimicrobial and anticancer agent.
Industry: It is used in the production of polymers, resins, and plasticizers. Additionally, it serves as a solvent and a stabilizer in various industrial processes.
相似化合物的比较
(R,R)-2,3-Butanediol is compared with its stereoisomers (S,S)-2,3-butanediol and meso-2,3-butanediol. While all three compounds share similar chemical properties, their biological activities and applications can differ significantly due to their stereochemistry.
(S,S)-2,3-Butanediol: This stereoisomer has similar chemical properties but may exhibit different biological activities and applications.
Meso-2,3-Butanediol: This non-chiral form has different physical and chemical properties compared to the chiral forms and may be used in different industrial applications.
The uniqueness of (2R,3R)-butane-2,3-diol lies in its specific stereochemistry, which can influence its reactivity, biological activity, and suitability for various applications.
属性
IUPAC Name |
(2R,3R)-butane-2,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O2/c1-3(5)4(2)6/h3-6H,1-2H3/t3-,4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWBTYPJTUOEWEK-QWWZWVQMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801026532, DTXSID801031371 | |
| Record name | rel-(2R,3R)-2,3-Butanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801026532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2R,3R)-2,3-Butanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801031371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
90.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | (2R,3R)-2,3-Butanediol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033007 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
77.00 to 78.00 °C. @ 10.00 mm Hg | |
| Record name | (2R,3R)-2,3-Butanediol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033007 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
24347-58-8, 6982-25-8 | |
| Record name | (2R,3R)-Butanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24347-58-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Butanediol, threo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006982258 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Butanediol, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024347588 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | rel-(2R,3R)-2,3-Butanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801026532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2R,3R)-2,3-Butanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801031371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R,R)-(-)-butane-2,3-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.973 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,3-BUTANEDIOL, THREO- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6510BGK6C5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2,3-BUTANEDIOL, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OR02B2286A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | (2R,3R)-2,3-Butanediol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033007 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
19.7 °C | |
| Record name | (2R,3R)-2,3-Butanediol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033007 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What microorganisms are commonly used for (R,R)-2,3-butanediol production?
A1: Several microorganisms naturally produce (R,R)-2,3-butanediol. These include Paenibacillus polymyxa [, , , , ], Klebsiella oxytoca [, , , ], and Bacillus subtilis [, , , , ]. Engineered strains of Escherichia coli have also been developed for its production. [, , , , ]
Q2: How can (R,R)-2,3-butanediol production be enhanced in these microorganisms?
A2: Several metabolic engineering strategies can be employed:* Overexpressing key enzymes: Increasing the expression of enzymes like 2,3-butanediol dehydrogenase can enhance (R,R)-2,3-butanediol production. [, , ]* Optimizing fermentation conditions: Adjusting factors like aeration, temperature, and medium composition (e.g., adding specific amino acids) can significantly impact yield. [, , , , ]* Utilizing alternative carbon sources: Strains have been engineered to utilize cheaper and more abundant carbon sources like glucose, glycerol, and even lignocellulosic biomass for (R,R)-2,3-butanediol production. [, , , , ]* Regulating cofactor homeostasis: Balancing the NAD+/NADH ratio through methods like introducing photocatalytic coenzyme regeneration systems can improve metabolic efficiency. []
Q3: What are the challenges in microbial (R,R)-2,3-butanediol production?
A3:* Byproduct formation: Microorganisms often produce byproducts like acetoin, acetate, lactate, and ethanol alongside (R,R)-2,3-butanediol, affecting its yield and purity. [, , ]* Oxygen availability: The optimal oxygen level for (R,R)-2,3-butanediol production is often a delicate balance, with both high and low levels favoring byproducts instead. [, ]* Substrate utilization: Efficient utilization of complex substrates like lignocellulosic biomass remains a challenge for achieving commercially viable (R,R)-2,3-butanediol production. []
Q4: What are the advantages of using Paenibacillus polymyxa for (R,R)-2,3-butanediol production?
A4: Paenibacillus polymyxa is a promising strain because it naturally produces high optical purity (R,R)-2,3-butanediol. [, , ] Research focuses on optimizing its fermentation conditions and enhancing its metabolic pathways to achieve commercially viable production levels. [, , ]
Q5: What are the applications of (R,R)-2,3-butanediol?
A5: (R,R)-2,3-Butanediol has several applications:* Chiral building block: Its chirality makes it valuable for synthesizing optically active compounds, including pharmaceuticals and other fine chemicals. [, , ]* Chiral auxiliary: It can act as a chiral directing group in asymmetric synthesis, enabling the formation of specific enantiomers with high selectivity. [, ]* Potential biofuel: Its chemical properties make it a potential biofuel or a precursor for producing other biofuels. [, ]* Flavoring agent: It contributes to the aroma profile of fermented products like yellow wine. []
Q6: Can you elaborate on the use of (R,R)-2,3-butanediol as a chiral auxiliary?
A6: (R,R)-2,3-Butanediol can be incorporated into a molecule to control the stereochemical outcome of subsequent reactions. For example, it was used in the synthesis of (S)-α-chloro boronic esters by influencing the stereochemistry of the reaction with (dichloromethyl)lithium. [, ]
Q7: How does (R,R)-2,3-butanediol influence the quality of yellow wine?
A7: (R,R)-2,3-Butanediol contributes to the flowery and pungent aroma of yellow wine. [] Its concentration changes during fermentation, and understanding its production kinetics can help optimize the flavor profile of the final product.
Q8: What are the future research directions in (R,R)-2,3-butanediol production and applications?
A8:
Improving microbial production: Further optimizing metabolic pathways and developing robust strains that can utilize diverse substrates efficiently are crucial for industrial-scale production. []* Exploring novel applications: Investigating (R,R)-2,3-butanediol's potential in synthesizing new pharmaceuticals, chiral materials, and bio-based polymers holds promise.* Life Cycle Analysis:* Conducting comprehensive assessments of the environmental impact of (R,R)-2,3-butanediol production from various feedstocks will guide sustainable biomanufacturing practices.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
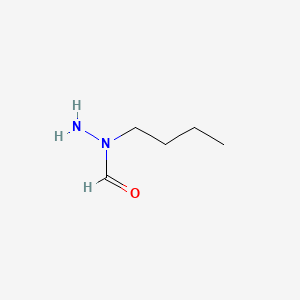

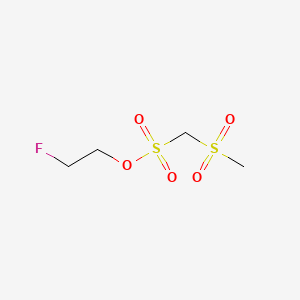

![1-[1-[(2-Chloro-6-fluorophenyl)methyl]-2-oxo-3-pyridinyl]-3-(phenylmethyl)urea](/img/structure/B1221976.png)
![4-[7-(3-Methylphenyl)-5-phenyl-4-pyrrolo[2,3-d]pyrimidinyl]morpholine](/img/structure/B1221977.png)
![2-[[4-(4-Chloroanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol](/img/structure/B1221979.png)
![N-[2-(1-naphthalenyl)-1,3-benzoxazol-5-yl]-1H-1,2,4-triazole-5-carboxamide](/img/structure/B1221981.png)
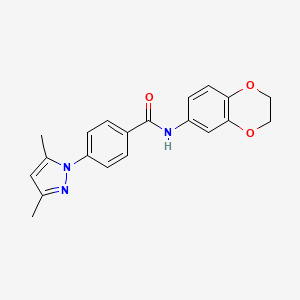
![1-[[4-[[[(4-Chloro-3-fluoroanilino)-sulfanylidenemethyl]amino]methyl]phenyl]methyl]-3-(4-chloro-3-fluorophenyl)thiourea](/img/structure/B1221984.png)
